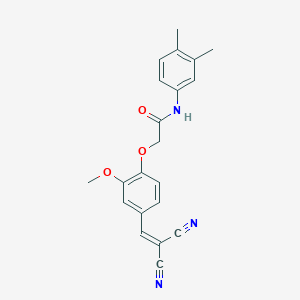
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of functional groups, including a dicyanovinyl group, a methoxyphenoxy group, and a dimethylphenylacetamide group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 2-methoxyphenoxyacetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.
Synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)acetic acid:
Formation of the final compound: The final step involves the reaction of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)acetic acid with 3,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxyphenoxy derivatives.
Reduction: The dicyanovinyl group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-hydroxyphenoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can act as an electron acceptor, while the methoxyphenoxy and dimethylphenylacetamide groups can interact with various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-(2,2-Dicyanovinyl)-2-methoxyphenol: Similar structure but lacks the acetamide group.
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3,4-dimethylphenyl)acetamide: Similar structure but lacks the methoxy group.
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)acetic acid: Similar structure but lacks the dimethylphenyl group.
Uniqueness
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
生物活性
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates functional groups that may contribute to its interactions with biological systems, making it a subject of interest in pharmacological research.
Structural Characteristics
The molecular formula of the compound is C21H19N3O3, with a molecular weight of 361.4 g/mol. The structure includes a dicyanovinyl group, a methoxyphenoxy group, and a dimethylphenylacetamide moiety, which are key to its chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |
| SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains. The mechanism is likely related to its ability to disrupt cellular processes through interaction with microbial membranes or enzymes.
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : The dicyanovinyl group may act as an electron acceptor, facilitating interactions with enzymes and potentially inhibiting their activity. This characteristic could be leveraged in drug design to target specific enzymatic pathways involved in disease processes.
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Proliferation Inhibition : Through interaction with cellular receptors or enzymes, the compound may inhibit pathways that promote cell growth and division.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with this compound, suggesting it may trigger programmed cell death through intrinsic or extrinsic mechanisms.
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with 50 µM of the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
- Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µM, indicating moderate antimicrobial activity.
属性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O3/c1-14-4-6-18(8-15(14)2)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25) |
InChI 键 |
FNRSPKZKHBXXGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















